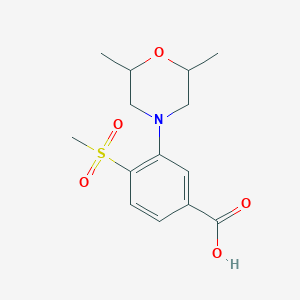

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid

描述

属性

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-9-7-15(8-10(2)20-9)12-6-11(14(16)17)4-5-13(12)21(3,18)19/h4-6,9-10H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHMXFFFEAEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657008 | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-49-4 | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Functional Group Introduction

- The benzoic acid core is often prepared starting from substituted hydroxy- or methoxybenzoic acids.

- Sulfonylation to introduce the methylsulfonyl group typically involves oxidation of methylthio groups or direct sulfonylation using reagents such as methylsulfonyl chloride under controlled conditions.

Example Process (Adapted from Related Benzoic Acid Derivatives)

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of 3-hydroxy-4-methoxybenzoic acid to methyl ester | Methanol, concentrated sulfuric acid, reflux 6 h | Methyl ester intermediate with high yield (~98%) |

| 2 | Introduction of dimethylaminomethyl group via Mannich reaction | Formaldehyde, dimethylamine, acetic acid, 1,4-dioxane, 110 °C, 5 h | Formation of 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester |

| 3 | Reduction and further functional group manipulation to yield methylsulfonyl derivative | Various reducing agents and oxidation steps | Methylsulfonyl substituted benzoic acid derivative |

Note: This process is adapted from a patent describing preparation of related benzoic acid derivatives with hydroxy and methoxy substitutions, illustrating the feasibility of functional group transformations on the aromatic ring.

Synthesis of 2,6-Dimethylmorpholine Moiety

- The 2,6-dimethylmorpholine fragment can be synthesized via cyclization reactions involving amino alcohols or purchased commercially.

- Stereochemistry is important; the (2R,6S) or (2S,6R) enantiomers are often specified for biological activity.

Coupling of Morpholine to Benzoic Acid Derivative

General Coupling Approach

- The morpholine nitrogen is linked to the benzoic acid derivative via a methylene bridge (-CH2-), typically introduced by a chloromethylation or bromomethylation of the aromatic ring followed by nucleophilic substitution with the morpholine amine.

- Protection/deprotection steps may be employed to avoid side reactions on sensitive groups.

Example Reaction Conditions

| Step | Reaction Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Aromatic ring chloromethylation | Formaldehyde, hydrochloric acid | Room temp to reflux | Introduction of -CH2Cl group on aromatic ring |

| 2 | Nucleophilic substitution with 2,6-dimethylmorpholine | 2,6-Dimethylmorpholine, base (e.g., triethylamine) | Mild heating, inert atmosphere | Formation of 3-(2,6-dimethylmorpholin-4-yl)methyl-substituted benzoic acid derivative |

| 3 | Hydrolysis of ester to carboxylic acid | Aqueous base (NaOH), followed by acidification | Room temp to reflux | Conversion to free acid |

Purification and Characterization

- The final compound is purified by crystallization or chromatography.

- Characterization includes NMR, IR, MS, and elemental analysis to confirm substitution pattern and stereochemistry.

- The hydrochloride salt form is often prepared for stability and handling, as noted in chemical databases.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Remarks |

|---|---|---|---|---|

| 1 | Methyl ester of hydroxy-methoxybenzoic acid | Methanol, H2SO4 | Reflux 6 h | High yield esterification |

| 2 | Dimethylaminomethyl derivative | Formaldehyde, dimethylamine, AcOH | 110 °C, 5 h | Mannich reaction |

| 3 | Oxidation to methylsulfonyl derivative | Oxidizing agents (e.g., mCPBA) | Controlled temp | Introduces methylsulfonyl group |

| 4 | Chloromethylation of aromatic ring | Formaldehyde, HCl | Mild heating | Prepares for nucleophilic substitution |

| 5 | Coupling with 2,6-dimethylmorpholine | 2,6-Dimethylmorpholine, base | Mild heating | Nucleophilic substitution |

| 6 | Hydrolysis to carboxylic acid | NaOH, acid workup | Reflux | Final acid form |

| 7 | Salt formation (optional) | HCl | Ambient | Hydrochloride salt for stability |

Research Findings and Considerations

- The preparation methods emphasize mild reaction conditions to preserve stereochemistry and functional group integrity.

- Use of solvents such as tetrahydrofuran, dioxane, and ethyl acetate is common for solubility and reaction control.

- Acidic or basic workups are critical for isolation and purification.

- The stereochemistry of the morpholine ring is preserved through careful choice of reagents and conditions.

- Scale-up considerations include solvent recovery and minimizing side reactions during halomethylation and nucleophilic substitution.

化学反应分析

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

Key Properties

- Molecular Weight : 299.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under standard laboratory conditions.

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action involves the modulation of key signaling pathways associated with tumor growth and metastasis.

Case Study : A study published in Journal of Medicinal Chemistry reported that the compound effectively reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Biochemical Research

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays aimed at understanding metabolic disorders.

Case Study : Research conducted on the inhibition of carbonic anhydrase demonstrated that this compound could effectively lower enzyme activity, suggesting its potential use in treating conditions like glaucoma and obesity .

Molecular Biology

Gene Expression Studies

In molecular biology, this compound is utilized to study gene expression modulation. It has been shown to influence transcription factors that regulate genes associated with inflammation and cellular stress responses.

Case Study : A publication in Cell Reports detailed how the compound altered the expression of pro-inflammatory cytokines in cultured cells, providing insights into its role as a modulator of immune responses .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Reduced tumor size in xenograft models |

| Biochemical Research | Enzyme inhibitor | Effective inhibition of carbonic anhydrase |

| Molecular Biology | Gene expression modulation | Altered expression of pro-inflammatory cytokines |

作用机制

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Structural and Functional Analogues

2.1.1 Methylsulfonylbenzoic Acid Isomers

3-Methylsulfonylbenzoic Acid (CAS: 5345-27-7)

- Molecular formula : C₈H₈O₄S

- Molecular weight : 200.21 g/mol

- Melting point : 230°C .

- Lacks the morpholine substituent, resulting in lower molecular weight and higher melting point compared to the target compound.

4-Methylsulfonylbenzoic Acid (CAS: 4052-30-6)

- Molecular formula : C₈H₈O₄S

- Molecular weight : 200.21 g/mol

- Melting point : 275°C .

- The para-substituted isomer exhibits a higher melting point than the meta-isomer, likely due to symmetrical packing in the crystal lattice.

Key Comparison :

2.1.2 Morpholine-Containing Derivatives

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid Features a benzoic acid core linked to a triazine-morpholine scaffold via a ureido group . Key difference: The triazine and ureido groups impart distinct electronic and steric properties, making this compound more suited for coordination chemistry or polymer applications.

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol A morpholine derivative with an ethanol substituent . Key difference: The alcohol functional group contrasts with the carboxylic acid in the target compound, leading to differences in reactivity (e.g., esterification vs. acid-base reactions).

Electronic and Solubility Effects

- Morpholine Substituent: The 2,6-dimethylmorpholine group in the target compound likely enhances lipophilicity compared to unsubstituted morpholine derivatives. However, the dimethyl groups may reduce water solubility relative to non-methylated analogues.

- Methylsulfonyl Group : This strong electron-withdrawing group stabilizes the deprotonated form of the benzoic acid, as evidenced by the low pKa (3.81) . In contrast, methylsulfonylbenzoic acid isomers may exhibit similar acidity, but experimental data are lacking.

生物活性

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C14H19N1O4S1

- Molecular Weight : 301.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as a modulator of enzyme activity and receptor interactions, contributing to its pharmacological effects.

Enzyme Interaction

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered physiological responses. For instance, it has been noted to affect cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anti-inflammatory Effects : In vitro studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.

Case Studies

-

Inflammatory Disease Model :

A study conducted on animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples. -

Cancer Research :

Preliminary research indicates potential cytotoxic effects against certain cancer cell lines. The compound was tested against breast cancer cells and showed a dose-dependent decrease in cell viability.

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid?

- Methodology : A multi-step synthesis typically involves coupling a substituted benzoic acid derivative with 2,6-dimethylmorpholine. For example, analogous compounds (e.g., 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine) are synthesized via nucleophilic substitution using pre-functionalized morpholine derivatives under anhydrous conditions . Purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction monitoring by TLC and LCMS is critical to confirm intermediate formation .

Q. How can structural identity and purity be validated for this compound?

- Analytical Techniques :

- NMR : Use and NMR to confirm substitution patterns (e.g., morpholine ring protons at δ 1.20 ppm for methyl groups and δ 3.70–4.15 ppm for morpholine oxygens ).

- LCMS : Verify molecular weight (e.g., expected [M+H] peak) and assess purity (>95% by HPLC) .

- Melting Point : Compare experimental values (e.g., 230–275°C for methylsulfonylbenzoic acid derivatives) with literature data .

Q. What solvent systems are suitable for in vitro assays involving this compound?

- Guidelines : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (up to 16 mg/mL). Prepare stock solutions in DMSO and dilute in assay buffers (e.g., PBS) to avoid precipitation. Pre-test solubility under experimental conditions (e.g., pH 7.4, 37°C) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be addressed?

- Troubleshooting :

- Batch Variability : Confirm compound purity (e.g., via HPLC) and storage conditions (-20°C in anhydrous DMSO) to prevent degradation .

- Assay Conditions : Standardize cell lines (e.g., passage number, media composition) and control for off-target effects using inhibitors (e.g., mTOR inhibitors like KU0063794 for mechanistic studies ).

- Epimer Separation : For stereoisomer-sensitive activity, optimize chromatographic conditions (e.g., chiral columns, gradient elution) to resolve co-eluting epimers .

Q. What strategies improve reaction yields during morpholine ring functionalization?

- Optimization :

- Catalysis : Use Pd-mediated coupling for aryl-morpholine bond formation (e.g., Buchwald-Hartwig amination) .

- Temperature Control : Conduct reactions at 80–100°C to balance reactivity and byproduct formation .

- Protecting Groups : Temporarily protect sulfonyl or carboxylic acid groups with tert-butyl or methyl esters to prevent undesired side reactions .

Q. How does the 2,6-dimethylmorpholine substituent influence pharmacokinetics?

- Structure-Activity Insights :

- Lipophilicity : The dimethylmorpholine group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Balance via methylsulfonyl substitution, which introduces polarity .

- Metabolic Stability : The morpholine ring resists oxidative metabolism, prolonging half-life in vivo. Test stability in liver microsome assays .

Q. What advanced techniques detect trace impurities in synthesized batches?

- Analytical Methods :

- High-Resolution MS : Identify impurities with mass shifts corresponding to known side products (e.g., de-methylated morpholine derivatives) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd) below 10 ppm .

- Chiral HPLC : Resolve stereochemical impurities using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Experimental Design Considerations

Q. How to design dose-response studies for mTOR pathway inhibition?

- Protocol :

- Use KU0063794 (IC ~10 nM for mTORC1) as a positive control .

- Treat cells (e.g., MEFs) for 24–72 hours with concentrations ranging from 1 nM to 10 µM.

- Assess downstream markers (e.g., S6K1 phosphorylation via Western blot) and cell viability (MTT assay) .

Q. What are critical parameters for in vivo stability testing?

- Key Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。